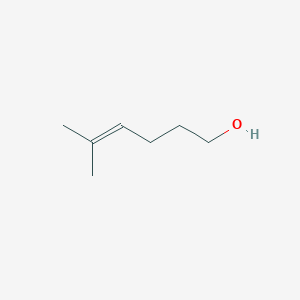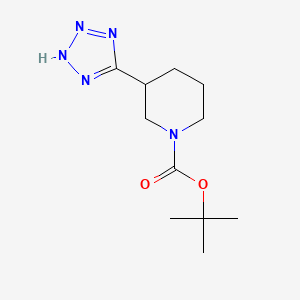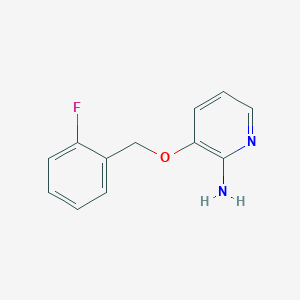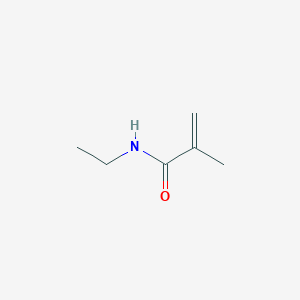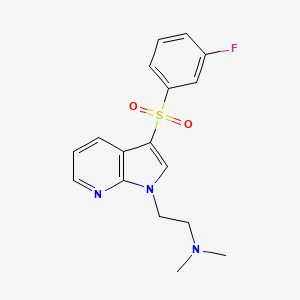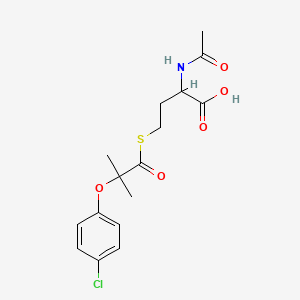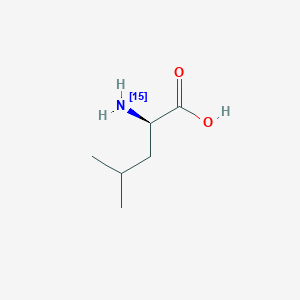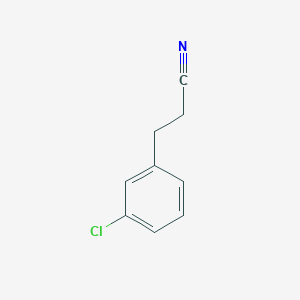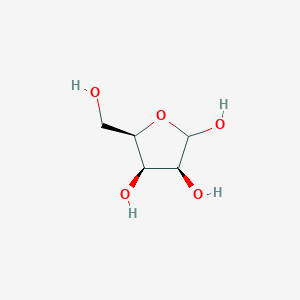
D-Lyxofuranose
Vue d'ensemble
Description
D-Lyxofuranose is a five-carbon sugar with the chemical formula C<sub>5</sub>H<sub>10</sub>O<sub>5</sub> . It belongs to the class of pentofuranoses and is a stereoisomer of D-lyxose . The name “lyxofuranose” indicates its furanose ring structure, which consists of a tetrahydrofuran ring with a hydroxymethyl group attached to one of the carbons.
Synthesis Analysis
The synthesis of D-Lyxofuranose involves several methods, including enzymatic processes , chemical transformations , and chiral resolution . Researchers have explored routes such as aldol reactions , cyclization , and glycosylation to obtain this sugar. However, further investigations are needed to optimize and streamline the synthesis for practical applications.
Molecular Structure Analysis
The molecular structure of D-Lyxofuranose comprises a five-membered ring with an oxygen atom in the ring. The hydroxymethyl group is attached to one of the carbon atoms. The stereochemistry of D-Lyxofuranose is crucial for its biological activity and interactions with other molecules.
Chemical Reactions Analysis
D-Lyxofuranose participates in various chemical reactions, including glycosylation , oxidation , and reduction . Its reactivity depends on the hydroxyl groups and the stereochemistry of the furanose ring. Researchers have investigated its behavior in enzymatic reactions and organic synthesis .
Physical And Chemical Properties Analysis
- Solubility : D-Lyxofuranose is water-soluble due to its hydrophilic hydroxyl groups.
- Melting Point : The melting point of D-Lyxofuranose is approximately 150°C .
- Optical Rotation : D-Lyxofuranose exhibits dextrorotation (right-handed rotation) in polarized light.
- Spectral Data : Researchers have obtained NMR spectra and IR spectra to characterize its structure.
Applications De Recherche Scientifique
1. Synthesis and Biological Evaluation
- Antiviral Properties: D-Lyxofuranose derivatives, specifically alpha- and beta-D-lyxofuranosyl nucleosides, have been synthesized and tested for antiviral properties. For instance, 9-alpha-D-lyxofuranosyladenine demonstrated activity against herpes simplex virus types 1 and 2 (Gosselin et al., 1987).
2. Chemical Synthesis and Derivative Development
- From Lyxose to Phytosphingosine: D-Lyxofuranose is used as a starting point for synthesizing phytosphingosine, a compound significant in the exploration of biological functions (Lin et al., 2003).
- Chemical Reactions and Derivatives: D-Lyxose, the parent compound of D-Lyxofuranose, undergoes various chemical reactions to produce derivatives like 2,3-O-isopropylidene-α-D-lyxofuranose, which has several applications in carbohydrate chemistry (Barbat et al., 1991).
3. Nucleosides and Antiviral Activity
- Alpha-Nucleosides Synthesis: Alpha-D- and alpha-L-lyxofuranosyl derivatives of benzimidazoles have been synthesized, displaying antiviral activity against herpesviruses (Migawa et al., 1998).
4. Enzyme Inhibitors
- Fucosidase Inhibitors: 4-amino-4,5-dideoxy-L-lyxofuranose derivatives have been synthesized from D-ribose, acting as potent inhibitors for α-L-fucosidase from bovine kidney (Chevrier et al., 2011).
5. Advanced Synthetic Routes
- Cascade Reactions: The synthesis of 1,2,3,5-tetraacetylcarba-alpha-D-lyxofuranose from D-ribose through a cascade reaction using Tebbe reagent is an example of advanced synthetic techniques involving D-Lyxofuranose (Mishra et al., 2008).
6. Structural Studies and Ring Opening Reactions
- Glycosylation Reactions: D-Lyxofuranose derivatives have been used in glycosylation reactions to synthesize glycoconjugates and nucleoside analogues, demonstrating the compound's utility in complex synthesis (Wang et al., 2014).
Safety And Hazards
- Toxicity : D-Lyxofuranose is generally considered non-toxic at physiological concentrations.
- Handling Precautions : Standard laboratory precautions should be followed when handling D-Lyxofuranose.
Orientations Futures
- Biological Significance : Investigate D-Lyxofuranose’s role in cellular processes and its potential as a therapeutic target.
- Synthetic Strategies : Develop efficient and scalable synthetic routes for D-Lyxofuranose.
- Structural Studies : Explore crystallography and computational modeling to understand its three-dimensional structure.
Propriétés
IUPAC Name |
(3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-AGQMPKSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465691 | |
| Record name | D-LYXOFURANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Lyxofuranose | |
CAS RN |
532-20-7 | |
| Record name | D-LYXOFURANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Pyridin-2-YL)-6,7-dihydro-5H-cyclopenta[C]pyridine](/img/structure/B1625092.png)
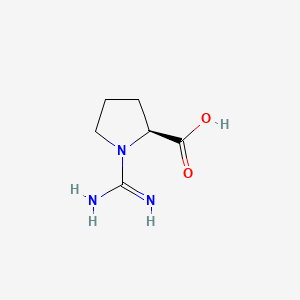
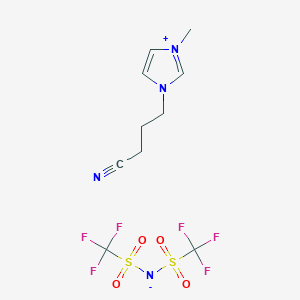
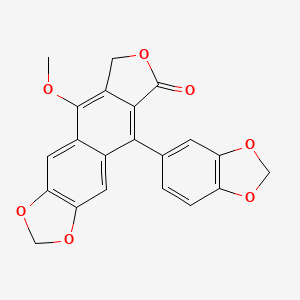
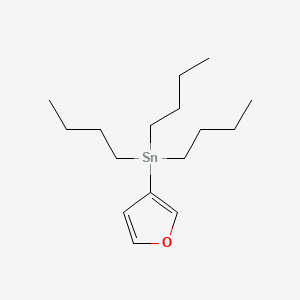
![7-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1625098.png)
